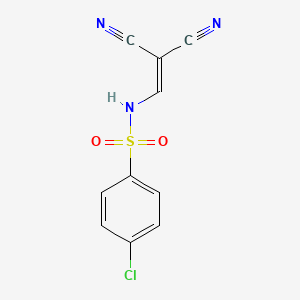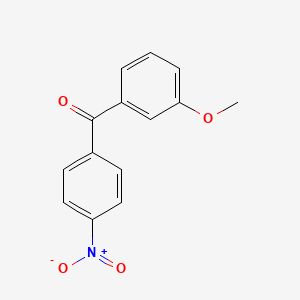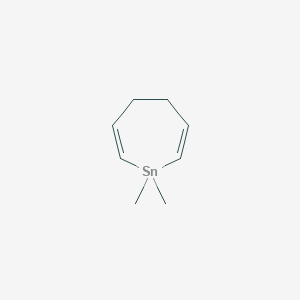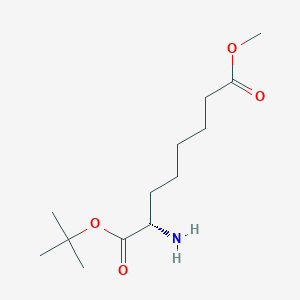![molecular formula C14H24O4 B14519461 2-methoxy-4-octyl-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 62644-46-6](/img/structure/B14519461.png)
2-methoxy-4-octyl-3,7-dioxabicyclo[4.1.0]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-octyl-3,7-dioxabicyclo[410]heptan-5-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-octyl-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the formation of the bicyclic core followed by the introduction of the methoxy and octyl groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. Subsequent functionalization steps introduce the methoxy and octyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-octyl-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy or octyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-methoxy-4-octyl-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methoxy-4-octyl-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction can modulate redox states in biological systems, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dioxabicyclo[4.1.0]heptane
- 7-Oxabicyclo[4.1.0]heptan-2-one
- 7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-
Uniqueness
2-methoxy-4-octyl-3,7-dioxabicyclo[4.1.0]heptan-5-one is unique due to its specific combination of functional groups and the presence of the octyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62644-46-6 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-methoxy-4-octyl-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C14H24O4/c1-3-4-5-6-7-8-9-10-11(15)12-13(18-12)14(16-2)17-10/h10,12-14H,3-9H2,1-2H3 |
InChI Key |
BYIAIFISPQYESO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(=O)C2C(O2)C(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14519380.png)
![2-[(4-Methylphenyl)selanyl]ethyl selenocyanate](/img/structure/B14519382.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-butyl-](/img/structure/B14519389.png)


![2-Butoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14519403.png)

![1-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}piperidine](/img/structure/B14519419.png)


![1-[(4-Fluorophenyl)methyl]-4-hydroxy-3-nitroquinolin-2(1H)-one](/img/structure/B14519455.png)
![N~1~-Decyl-N~4~-[3-(dimethylamino)propyl]butanediamide](/img/structure/B14519460.png)


